6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose
Description
6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranose is a disaccharide derivative characterized by a β-D-glucopyranose core substituted at the 6-hydroxyl position with a 6-deoxy-α-L-mannopyranosyl moiety. This structure is notable for its presence in bioactive glycosides such as narirutin, a flavanone glycoside found in citrus fruits . The α-L-mannopyranosyl linkage confers stereochemical specificity, influencing interactions with enzymes and receptors .
Structure
3D Structure
Properties
CAS No. |
26184-96-3 |
|---|---|
Molecular Formula |
C12H22O10 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O10/c1-3-5(13)7(15)10(18)12(21-3)20-2-4-6(14)8(16)9(17)11(19)22-4/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12+/m0/s1 |
InChI Key |
OVVGHDNPYGTYIT-BNXXONSGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stereocontrolled Glycosylation
The synthesis of rutinose hinges on establishing the α-1,6 linkage between L-rhamnose and D-glucose. A seminal approach involves using 4,6-O-alkylidene acetals as protecting groups to direct β-selectivity during glycosylation. In a study by, methyl α-L-rhamnopyranosyl-(1→3)-D-glycero-β-D-manno-heptopyranoside was synthesized using 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene]-protected thioglycosides. This method achieved >90% β-selectivity, critical for the target stereochemistry.
Table 1: Key Parameters for Glycosylation Reactions
Deoxygenation and Deprotection
The 6-deoxy group in L-rhamnose is introduced via deoxygenation of a precursor. A two-step sequence involving Barton–McCombie deoxygenation or radical-based fragmentation is employed. For example, tributyltin hydride and azoisobutyronitrile (AIBN) mediated the cleavage of a 4,6-O-alkylidene acetal to yield 6-deoxy-glycero-β-D-manno-heptopyranoside. Final deprotection using acidic or basic conditions (e.g., 0.1 M HCl in methanol) removes remaining protecting groups, yielding rutinose.
Enzymatic and Biocatalytic Approaches
Glycoside Hydrolases
Fungal enzymes such as McGlc (Mucor circinelloides) and PcGlc (Penicillium chrysogenum) exhibit rutinosidase activity, cleaving rutinosides (e.g., rutin) to release rutinose. These enzymes also catalyze transglycosylation, enabling the reverse synthesis of rutinose from monosaccharides.
Table 2: Enzymatic Hydrolysis of Rutin (Quercetin 3-O-Rutinoside)
Transglycosylation Reactions
Using 2-phenylethanol or 1,2-hexanediol as acceptors, McGlc and PcGlc synthesize alkyl rutinosides with 15–22% conversion yields. This method avoids harsh conditions but requires optimization of co-solvent concentrations (e.g., 10–30% DMSO) to enhance enzyme stability.
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification employs size-exclusion chromatography (Biogel P2 Fine) or reverse-phase HPLC. For enzymatic products, cation exchange chromatography (HisTrap HP) achieves >95% purity.
Spectroscopic Analysis
-
NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the α-1,6 linkage (δ 5.1–5.3 ppm for anomeric protons).
-
Mass Spectrometry : ESI-MS shows [M+Na]<sup>+</sup> at m/z 349.1 (calculated for C<sub>12</sub>H<sub>22</sub>O<sub>10</sub>Na: 349.11).
Comparative Evaluation of Methods
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical | 68–75 | High | Moderate | High (toxic reagents) |
| Enzymatic | 15–22 | Moderate | Low | Low |
| Hybrid (Chemo-enzymatic) | 50–60 | High | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce deoxy sugars .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Research has indicated that derivatives of 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose exhibit antiviral activities. For instance, studies have shown that certain glycosides can inhibit viral replication by interfering with viral entry into host cells. This compound's structural similarity to other antiviral agents suggests potential for development in antiviral therapies targeting viruses such as HIV and influenza .
1.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. This effect is attributed to its ability to interact with specific cellular receptors, leading to enhanced therapeutic efficacy when used in combination with conventional chemotherapeutics .
Biochemical Applications
2.1 Glycosylation Reactions
this compound serves as a glycosyl donor in various glycosylation reactions, facilitating the synthesis of complex carbohydrates and glycoconjugates. Its use in synthesizing oligosaccharides has implications in understanding carbohydrate biology and developing glycoprotein-based therapeutics .
2.2 Enzyme Substrates
This compound can act as a substrate for specific glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. The study of these enzymatic processes is crucial for elucidating metabolic pathways and designing inhibitors for therapeutic purposes .
Food Science
3.1 Flavor Enhancement
In food science, this compound is explored for its potential as a flavor enhancer and sweetener due to its sweetness profile and stability under various processing conditions. Its incorporation into food products could improve palatability without significantly increasing caloric content .
3.2 Nutraceuticals
The compound's health benefits have led to its investigation as a nutraceutical ingredient, promoting gut health and modulating immune responses. Its prebiotic effects can support beneficial gut microbiota, thus contributing to overall health maintenance .
Case Studies
Mechanism of Action
The mechanism of action of 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These actions are mediated through pathways involving reactive oxygen species and inflammatory mediators .
Comparison with Similar Compounds
Key Structural Differences:
- Sugar Type: Naringin and eriocitrin use α-L-rhamnose (6-deoxy-mannose), while narirutin and linarin use 6-deoxy-α-L-mannose. The absence of a hydroxyl group at C6 in mannose reduces polarity .
- Linkage Position : 6-O vs. 2-O substitution alters spatial orientation, affecting enzyme recognition (e.g., TuUGT202A2 preferentially modifies 6-O-linked narirutin over 2-O-linked naringin) .
- Aglycone Diversity: The attached aglycone (e.g., naringenin, acacetin) dictates biological activity. For instance, narirutin’s naringenin core contributes to antioxidant effects, while platyphylloside’s diarylheptanoid enables CYP450 inhibition .
Physicochemical Properties
- Solubility: Ethyl rutinoside (6-O-rhamnosyl) shows improved solubility in organic solvents compared to narirutin, due to its ethyl ester group .
- Stability: 6-Deoxy sugars (e.g., in narirutin) resist enzymatic hydrolysis more effectively than non-deoxygenated analogs, enhancing bioavailability .
Biological Activity
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose, commonly referred to as rutinose, is a glycoside that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a glucose unit linked to a 6-deoxy-alpha-L-mannopyranosyl moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and nutraceuticals.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O₁₀ |
| Molecular Weight | 326.297 g/mol |
| CAS Number | 90-74-4 |
| Density | 1.66 g/cm³ |
| Boiling Point | 598 °C |
| Melting Point | Approximately 190.5 °C |
These properties indicate that rutinose is a stable compound under normal conditions, which is essential for its potential applications in various fields.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of rutinose. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. A study demonstrated that rutinose exhibited significant radical scavenging activity, comparable to known antioxidants such as ascorbic acid .
Anti-inflammatory Effects
Rutinose has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines, thereby providing a protective effect against inflammation-related diseases. For instance, in vitro studies have shown that rutinose reduces nitric oxide production in macrophages, suggesting a mechanism through which it may exert its anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial properties of rutinose have been explored against various pathogens. In one study, rutinose demonstrated inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent . This activity is particularly relevant in the context of increasing antibiotic resistance.
Potential Applications in Medicine
Given its diverse biological activities, rutinose is being considered for various therapeutic applications:
- Cardiovascular Health : Due to its antioxidant and anti-inflammatory effects, rutinose may contribute to cardiovascular health by reducing oxidative stress and inflammation.
- Diabetes Management : Some studies suggest that rutinose can improve glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes .
- Cancer Research : Preliminary findings indicate that rutinose may inhibit cancer cell proliferation in certain types of cancer, warranting further investigation into its role as an adjunct therapy .
Study on Antioxidant Activity
In a controlled study assessing the antioxidant potential of various glycosides, rutinose was found to significantly reduce lipid peroxidation levels in rat liver models. The results indicated that rutinose could protect cellular membranes from oxidative damage .
In Vivo Anti-inflammatory Study
An experiment involving a rat model of acute inflammation showed that administration of rutinose led to a marked decrease in paw edema compared to the control group. Histological examination revealed reduced inflammatory cell infiltration in tissues treated with rutinose .
Q & A
Basic Research Questions
Q. How can the structure of 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranose be confirmed using spectroscopic methods?
- Methodology :
Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm glycosidic linkages and stereochemistry. For example, the α-L-rhamnose (6-deoxy-mannose) anomeric proton typically resonates at δ 4.8–5.2 ppm, while β-D-glucose anomeric protons appear at δ 4.3–4.7 ppm .
Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., [M+Na] peaks). Reference spectral data for analogous compounds, such as 4-Allylphenyl derivatives (InChI Key: DAELTTGCCPRYTP-ZLQZEYEISA-N) .
Circular Dichroism (CD) : Confirm absolute configuration by comparing optical rotation data with known standards (e.g., [α] values for related glycosides) .
Q. What are standard protocols for synthesizing 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranose?
- Methodology :
Glycosylation Reaction : Use trichloroacetimidate or thioglycoside donors under catalytic TMSOTf or BF·EtO conditions. For example, coupling 6-deoxy-α-L-mannose donors with β-D-glucose acceptors at the 6-O position .
Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Ensure purity >95% via analytical HPLC .
Validation : Compare retention times and spectral data with reference standards (e.g., phyproof® substances) .
Advanced Research Questions
Q. How can computational chemistry optimize glycosylation reactions for this compound?
- Methodology :
Reaction Path Search : Apply quantum mechanical calculations (e.g., DFT) to model transition states and predict regioselectivity. Tools like Gaussian or ORCA can identify low-energy pathways for α/β linkage formation .
Machine Learning : Train models on existing glycosylation datasets to predict optimal solvent systems, catalysts, and donor/acceptor ratios. For example, ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .
Experimental Validation : Cross-check computational predictions with small-scale reactions (e.g., microfluidic platforms) to refine conditions .
Q. How should researchers resolve contradictions in bioactivity data across assays?
- Methodology :
Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., methyl protodioscin for saponin bioactivity) to minimize variability .
Dose-Response Analysis : Perform IC or EC curves in triplicate to confirm potency. For example, discrepancies in antimicrobial activity (e.g., vs. S. aureus) may arise from differences in membrane permeability .
Mechanistic Studies : Employ knock-out models or competitive inhibitors (e.g., glucose analogs) to isolate target pathways .
Q. What strategies improve isolation of this compound from natural sources?
- Methodology :
Extraction Optimization : Use pressurized liquid extraction (PLE) with ethanol/water (70:30) at 80°C to maximize yield from plant matrices .
Affinity Chromatography : Leverage boronate-based columns to selectively bind vicinal diols in the glucopyranose moiety .
Countercurrent Chromatography (CCC) : Apply hexane/EtOAc/MeOH/water (5:5:5:5) solvent systems for high-purity isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
